1-(Thiophen-2-ylmethyl)piperidine
Overview
Description
1-(Thiophen-2-ylmethyl)piperidine is a compound with the CAS Number: 91253-06-4 and a molecular weight of 181.3 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes 1-(Thiophen-2-ylmethyl)piperidine, has been a topic of interest in recent years . The synthesis of these compounds often involves heterocyclization of various substrates . Piperidine synthesis can also occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular structure of piperidine-based compounds, including 1-(Thiophen-2-ylmethyl)piperidine, has been studied . The piperidine rings of these molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine, a key component of 1-(Thiophen-2-ylmethyl)piperidine, is widely used to convert ketones to enamines . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .Physical And Chemical Properties Analysis
1-(Thiophen-2-ylmethyl)piperidine has a boiling point of 265.0±13.0 C at 760 mmHg . It is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
- Anticancer Agents : Researchers have explored derivatives of 1-(Thiophen-2-ylmethyl)piperidine for their potential as anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells .
- Neurological Disorders : The piperidine scaffold has been investigated for its neuroprotective properties. Scientists are interested in its potential role in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Building Blocks : 1-(Thiophen-2-ylmethyl)piperidine serves as a versatile building block in organic synthesis. It participates in various reactions, including sulfuration/annulation, leading to the formation of thiophene derivatives .
- Conducting Polymers : Researchers have explored piperidine-containing molecules for their use in conducting polymers. These materials find applications in sensors, batteries, and electronic devices .
- Protein-Protein Interactions : The piperidine moiety has been studied as a potential ligand for protein-protein interactions. Understanding these interactions can aid drug design and therapeutic strategies .
- Pesticides and Herbicides : Some derivatives of 1-(Thiophen-2-ylmethyl)piperidine exhibit pesticidal activity. Researchers investigate their effectiveness against pests and weeds .
- Alkaloid Synthesis : The piperidine ring system is a common motif in alkaloids found in natural products. Scientists use synthetic approaches involving 1-(Thiophen-2-ylmethyl)piperidine to access alkaloid analogs .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Chemical Biology
Agrochemicals
Natural Product Synthesis
Future Directions
Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(thiophen-2-ylmethyl)piperidine, are utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLMAQXUDSRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)piperidine |
Synthesis routes and methods
Procedure details
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